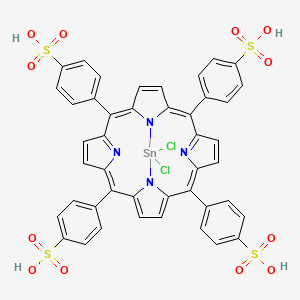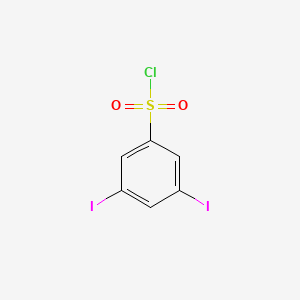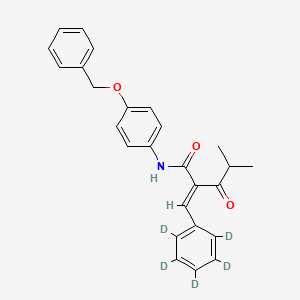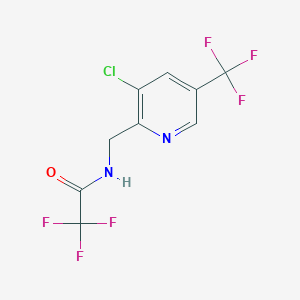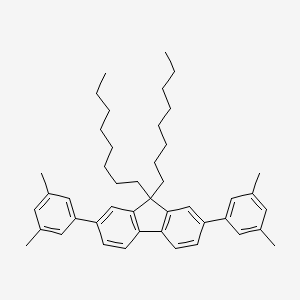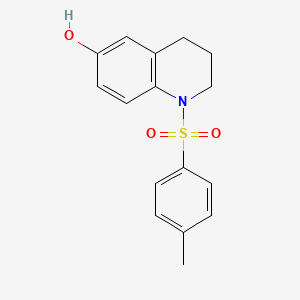
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol is a chemical compound with the molecular formula C16H17NO3S and a molecular weight of 303.38 g/mol . It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom and a hydroxyl group at the 6th position of the tetrahydroquinoline ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves the tosylation of 1,2,3,4-tetrahydroquinolin-6-ol. The reaction is carried out by treating 1,2,3,4-tetrahydroquinolin-6-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the tosyl group or the tetrahydroquinoline ring.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the tosyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-one, while nucleophilic substitution of the tosyl group can produce various substituted tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The tosyl group enhances the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The hydroxyl group at the 6th position can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: Lacks the tosyl and hydroxyl groups, resulting in different chemical reactivity and biological activity.
1-Tosyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring, leading to variations in its chemical and biological properties.
1-Benzoyl-1,2,3,4-tetrahydroquinoline: Contains a benzoyl group instead of a tosyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C16H17NO3S |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-ol |
InChI |
InChI=1S/C16H17NO3S/c1-12-4-7-15(8-5-12)21(19,20)17-10-2-3-13-11-14(18)6-9-16(13)17/h4-9,11,18H,2-3,10H2,1H3 |
Clave InChI |
GJHWGJISKCSQSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B12341105.png)
![tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12341115.png)

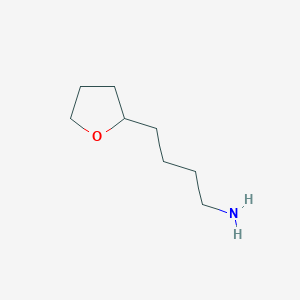
![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12341133.png)
![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate](/img/structure/B12341137.png)
![Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B12341142.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12341150.png)
